2-Chloro-5-iodo-3-nitrobenzoic acid
Description
Properties
Molecular Formula |
C7H3ClINO4 |
|---|---|
Molecular Weight |
327.46 g/mol |
IUPAC Name |
2-chloro-5-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClINO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) |
InChI Key |
BXNCIIBQCQRAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the nitration of 2-chloro-5-iodobenzoic acid using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or alkyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Coupling: Palladium catalyst and boronic acid.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From substitution and coupling reactions.
Scientific Research Applications
2-Chloro-5-iodo-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical modifications.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-5-iodo-3-nitrobenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, physical properties, and reactivity.
Key Differences and Trends
Substituent Position and Reactivity: The position of nitro and halogen groups dramatically affects acidity and electrophilicity. For instance, 2-chloro-5-nitrobenzoic acid (NO₂ at position 5) is more acidic than its isomer 5-chloro-2-nitrobenzoic acid due to resonance stabilization differences . The iodine atom in 2-chloro-5-iodo-3-nitrobenzoic acid enhances susceptibility to nucleophilic aromatic substitution compared to chloro- or bromo-analogs .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. The higher melting point of 2-chloro-5-nitrobenzoic acid (215–217°C) vs. 5-chloro-2-nitrobenzoic acid (166–168°C) reflects positional isomerism effects on crystal packing .
- Iodine’s large atomic radius likely reduces the melting point of 2-chloro-5-iodo-3-nitrobenzoic acid compared to chloro-nitro analogs, though experimental data are lacking.
Synthetic Utility: Nitro-substituted benzoic acids (e.g., 2-chloro-5-nitrobenzoic acid) are often intermediates in drug synthesis, such as dapagliflozin (an SGLT2 inhibitor) .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5-iodo-3-nitrobenzoic acid, and what challenges arise due to iodine's steric and electronic effects?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, nitration of 2-chlorobenzoic acid followed by iodination at the 5-position (meta to nitro groups) can be attempted. However, iodine's large atomic radius may hinder regioselectivity, leading to competing substitutions. Microwave-assisted reactions (as demonstrated for similar compounds like 5-nitro-2-chlorobenzoic acid derivatives) could enhance reaction efficiency . Solvent-free conditions or polar aprotic solvents (e.g., DMF) may mitigate steric hindrance. Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR or X-ray crystallography.
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies between experimental NMR chemical shifts and Density Functional Theory (DFT) predictions often arise from solvent effects or conformational flexibility. For 2-Chloro-5-iodo-3-nitrobenzoic acid, run NMR in deuterated DMSO or CDCl₃ and compare with computed spectra (e.g., using Gaussian or ACD/Labs software). Cross-validate with IR spectroscopy (C=O stretch ~1680–1700 cm⁻¹ for carboxylic acid ) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks . Adjust computational models to include solvent corrections or relativistic effects (critical for heavy atoms like iodine).
Q. What purification strategies are effective for isolating 2-Chloro-5-iodo-3-nitrobenzoic acid from byproducts?
- Methodological Answer : Recrystallization from ethanol/water mixtures is commonly used for nitrobenzoic acid derivatives. Due to iodine's low solubility, consider gradient column chromatography (silica gel, hexane/ethyl acetate eluent) to separate halogenated byproducts. Monitor purity via melting point analysis (expected range: 136–146°C, based on analogous chloro-nitrobenzoic acids ) and HPLC with UV detection at λ ~260 nm (nitro group absorption).
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the acidity of the carboxylic acid moiety in 2-Chloro-5-iodo-3-nitrobenzoic acid?
- Methodological Answer : The nitro group at the 3-position enhances acidity by stabilizing the deprotonated carboxylate via resonance. Measure pKa potentiometrically in aqueous ethanol (40% v/v) at 25°C. Compare with computational acidity predictions (e.g., COSMO-RS models). For reference, 5-nitro-2-chlorobenzoic acid derivatives exhibit pKa values ~1.5–2.0 due to nitro and chloro substituents .
Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the 5-iodo position?
- Methodological Answer : Iodo substituents are susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. Use Cu(I) catalysts to mediate cross-coupling reactions (e.g., Ullmann or Goldberg couplings). For example, replace iodine with amines or alkoxy groups using microwave irradiation (as shown for 5-nitro-2-chlorobenzoic acid amination ). Optimize temperature (80–120°C) and solvent (DMSO or toluene) to favor mono-substitution.
Q. How do steric effects from iodine and nitro groups influence crystallization and polymorph formation?
- Methodological Answer : Steric hindrance may disrupt crystal packing, leading to amorphous phases or multiple polymorphs. Perform slow evaporation crystallization from DMF/water and analyze crystals via X-ray diffraction. Compare with structurally similar compounds (e.g., 3,5-dichlorobenzoic acid, which forms monoclinic crystals ). Use differential scanning calorimetry (DSC) to identify polymorph transitions and assess thermodynamic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
